
Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride involves the creation of C1-bridged fluorenylidene cyclopentadienylidene complexes of zirconium. These complexes are synthesized to act as catalyst precursors for the polymerization of ethylene and propylene, showing that the type and position of substituents on the ligands significantly influence catalytic activity and the properties of the resulting polymers (Alt & Jung, 1998).
Molecular Structure Analysis
The molecular structure of diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride and related complexes has been studied through X-ray crystallography, revealing that these complexes crystallize in specific conformations that are crucial for their catalytic activity. The steric bulk of the substituents and their arrangement around the zirconium center play a vital role in determining the efficiency and specificity of polymerization reactions (Zhang et al., 2000).
Chemical Reactions and Properties
These complexes, upon activation with methylaluminoxane (MAO), can polymerize ethylene and propylene to produce polyolefins with varying molecular weights and degrees of stereospecificity. The nature of the substituents on the ligands influences the polymerization process, with certain substituents promoting the formation of hemitactic, syndiotactic, or isotactic polypropylenes and their block copolymers (Alt & Jung, 1998).
Physical Properties Analysis
The physical properties of the polymers produced using diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride as a catalyst are determined by the molecular weight and stereoregularity of the polyolefins. These properties are critical for the application of the resulting polymers in various industrial and commercial products. The influence of the catalyst structure on the polymerization outcome allows for the tailored synthesis of polyolefins with desired physical properties (Zhang et al., 2000).
Chemical Properties Analysis
The chemical properties of diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride, including its reactivity and interaction with MAO, are pivotal for its role as a catalyst in olefin polymerization. These properties are influenced by the electronic and steric characteristics of the ligands, which determine the catalytic activity, selectivity, and stability of the complex during the polymerization process (Licht et al., 2000).
科学的研究の応用
Polymerization Catalyst
Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride has been identified as a potent catalyst in the polymerization processes. It shows high activity in the syndiospecific polymerization of methacrylates, notably methyl methacrylate (MMA), producing polymers like polymethyl methacrylate (PMMA) with high syndiotacticity. The polymers generated exhibit notable properties, such as high glass transition temperatures (Ning & Chen, 2008). Additionally, this compound is used in the copolymerization of ethylene and norbornene, leading to copolymers with different properties based on the reaction conditions and other catalysts used in the process (Lee et al., 2004).
Catalyst in Ethylene Polymerization
This compound is also active in the catalytic polymerization of ethylene when combined with cocatalysts like methyl aluminoxane (MAO). Studies demonstrate its effectiveness in producing polymers with varying molecular weights and properties, which are determined by the specific reaction conditions and catalyst combinations used (Licht, Alt, & Karim, 2000).
Copolymerization Agent
The role of diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride extends to its use in copolymerization processes. It has been employed as a catalyst in producing copolymers like 1,9-decadiene/propylene copolymers, where it interacts with other catalysts to form complex polymer structures. These structures can act as compatibilizers in different polymer blends, enhancing the material properties of the resultant polymer (Tynys et al., 2007).
Influence on Polymer Properties
Research indicates that the use of diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride in polymerization affects the properties of the resultant polymers significantly. For instance, in the copolymerization of ethylene and propylene with norbornene, this compound has been shown to influence the distribution of copolymer composition, affecting the physical properties like glass transition temperatures of the produced polymers (Naga & Imanishi, 2003).
Safety And Hazards
特性
CAS番号 |
132510-07-7 |
|---|---|
製品名 |
Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride |
分子式 |
C31H22.Cl2Zr |
分子量 |
556.64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzyl N-[(2S)-1-[[(1E,2S)-1-(carbamoylhydrazinylidene)-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1148298.png)
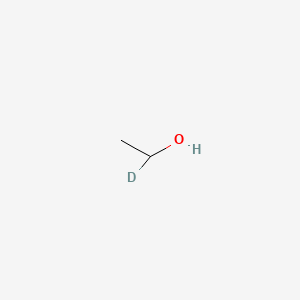
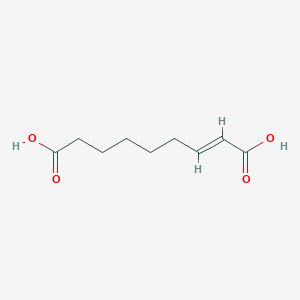
![ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B1148307.png)
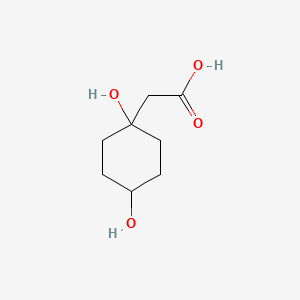
![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)
![1,3-Bis[(3-butyl-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene)methyl]-2,4-dihydroxycyclobutenediylium bis(inner salt)](/img/structure/B1148315.png)
![2,7-Naphthalenedisulfonic acid, 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-](/img/structure/B1148316.png)
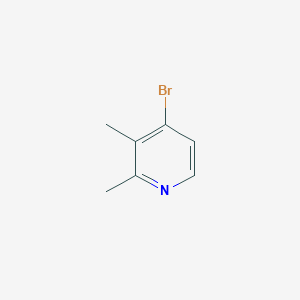
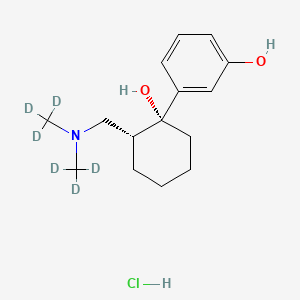
![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)